2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione
Description
This compound features a pyrazolone core substituted with bromo, methyl, and phenyl groups at positions 4, 2, and 1, respectively. A methoxy group links the pyrazolone to a 3-methoxyphenyl ring, which is further conjugated via a methylene bridge to an indene-1,3-dione moiety.
Properties
IUPAC Name |
2-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O5/c1-30-22(25(29)28(34)31(30)18-8-4-3-5-9-18)16-36-23-13-12-17(15-24(23)35-2)14-21-26(32)19-10-6-7-11-20(19)27(21)33/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICVKCRMSAVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazoline core have been shown to have potential as neuroprotective agents, suggesting that they might target cholinesterase (ache and bche) enzymes.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets (such as ache and bche) and inhibit their activity. This inhibition could potentially lead to an increase in acetylcholine levels in the brain, which could have neuroprotective effects.
Biochemical Pathways
Given the potential target of cholinesterase enzymes, it can be inferred that it may affect the cholinergic system and neurotransmission in the brain.
Biological Activity
The compound 2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 414.3835 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Exhibited an IC50 value of 0.39 ± 0.06 µM.
- NCI-H460 (lung cancer) : Showed an IC50 value of 0.46 ± 0.04 µM.
These values indicate strong antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which are common among pyrazole derivatives. Mechanistically, it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, although specific studies on this compound are still limited.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, which is crucial for cell cycle regulation.
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase in various cancer cell lines, suggesting a targeted approach to halt cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this specific derivative:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound vs. Pyrazole Derivatives in
- Substituents :
- Key Differences :
- The target lacks sulfonamide and tetrahydroindole groups but includes indene-dione, enhancing π-conjugation.
- Methoxy vs. chloro substituents in compound 17/18 alter electronic effects (e.g., Cl is electron-withdrawing, OMe is electron-donating).
Target Compound vs. Triazino-Indol-Pyrazole ()
- Compound 41 (): Incorporates a triazino[5,6-b]indole fused system and bromophenyl group. Divergence: The triazino-indole system introduces additional nitrogen atoms and aromaticity, contrasting with the target’s indene-dione .
Target Compound vs. Thiazole-Pyrazole Hybrid ()
Physicochemical Properties
Crystallographic and Computational Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
